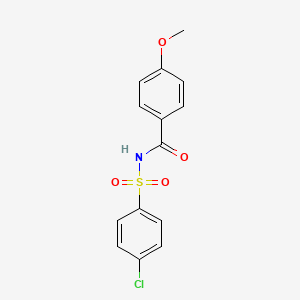

N-(4-chlorophenyl)sulfonyl-4-methoxybenzamide

Description

N-(4-Chlorophenyl)sulfonyl-4-methoxybenzamide is a sulfonamide derivative characterized by a benzamide core substituted with a 4-methoxy group and a 4-chlorophenylsulfonyl moiety. This compound is of interest due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors. Its synthesis typically involves coupling reactions between 4-methoxybenzoic acid derivatives and 4-chlorophenylsulfonamide intermediates, followed by purification via crystallization or chromatography .

Properties

CAS No. |

22187-55-9 |

|---|---|

Molecular Formula |

C14H12ClNO4S |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)sulfonyl-4-methoxybenzamide |

InChI |

InChI=1S/C14H12ClNO4S/c1-20-12-6-2-10(3-7-12)14(17)16-21(18,19)13-8-4-11(15)5-9-13/h2-9H,1H3,(H,16,17) |

InChI Key |

ZIEZBTOATGEREY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-chlorophenyl)sulfonyl-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Recent studies have highlighted its potential applications in antibacterial, antifungal, and anticancer therapies. This article provides a comprehensive overview of the compound's biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its pharmacological relevance. The presence of the 4-chlorophenyl and 4-methoxybenzamide moieties contributes to its unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt biochemical pathways. Preliminary studies indicate that it may inhibit bacterial cell wall synthesis and protein synthesis by binding to active sites of target enzymes .

Proposed Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase and urease, which are crucial for various physiological processes .

- Cellular Interactions : Docking studies suggest that it interacts favorably with amino acids in target proteins, indicating potential for high specificity in therapeutic applications .

Antibacterial Activity

This compound has demonstrated moderate to strong antibacterial activity against several strains, including:

- Salmonella typhi

- Bacillus subtilis

The compound's effectiveness varies across different bacterial strains, with some exhibiting weak to moderate susceptibility .

Anticancer Potential

There is emerging evidence supporting the compound's role in cancer therapy. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of metabolic pathways .

Case Studies

- Study on Antiviral Activity : A derivative of the compound was synthesized and tested for anti-HBV (Hepatitis B Virus) activity. Results showed effective inhibition of HBV replication both in vitro and in vivo, highlighting its potential as an antiviral agent .

- Enzyme Inhibition Study : A series of benzamide derivatives were synthesized and evaluated for their inhibitory effects on various enzymes. The results indicated that compounds similar to this compound exhibited strong inhibitory effects against cholinesterase and urease enzymes .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | Observed Activity Level |

|---|---|---|

| Antibacterial | Salmonella typhi | Moderate |

| Bacillus subtilis | Strong | |

| Antifungal | Various fungal strains | Limited |

| Enzyme Inhibition | Urease | Strong |

| Carbonic Anhydrase | Moderate |

Table 2: Case Study Results

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anti-HBV Activity | In vitro & In vivo | Effective against HBV replication |

| Enzyme Inhibition | Enzyme assays | Strong inhibition of cholinesterase |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups, halogen positions, and aromatic ring modifications. Key comparisons include:

Table 1: Structural Analogs and Substituent Variations

Key Observations :

- Halogen Effects : In maleimide derivatives, halogen size (F, Cl, Br, I) at the para position minimally affects inhibitory potency (e.g., IC50 values range from 4.34–7.24 μM), suggesting electronic effects dominate over steric factors .

- Substituent Position : Methoxy groups at position 4 (vs. 2) in benzamide derivatives enhance fluorescence intensity due to electron-donating effects .

- Planarity and Binding : Compounds like 4MNB exhibit planar geometries stabilized by hydrogen bonds, which may enhance binding to biological targets .

Key Findings :

- Insecticidal Activity : Pyridine-thioacetamide derivatives with 4-chlorophenyl groups exhibit superior efficacy against aphids compared to commercial insecticides like acetamiprid, likely due to enhanced lipophilicity and target binding .

- Antioxidant Capacity : Hydroxamic acid derivatives with 4-chlorophenyl groups demonstrate radical scavenging activity comparable to butylated hydroxyanisole (BHA), a common antioxidant .

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds

Notable Trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.